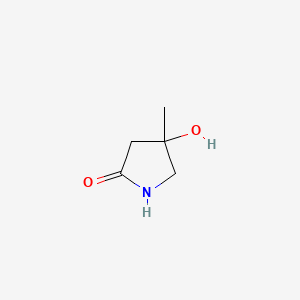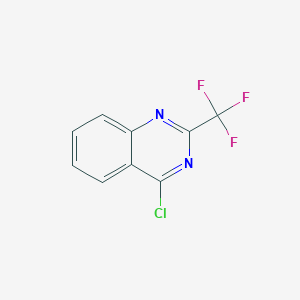
4-Chloro-2-(trifluoromethyl)quinazoline
概要
説明
4-Chloro-2-(trifluoromethyl)quinazoline, or 4-CQ, is an organic compound with a trifluoromethyl group attached to the quinazoline ring. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. 4-CQ has been found to be a potent inhibitor of several enzymes, including tyrosine kinases, cytochrome P450 enzymes, and proteases. It also has been studied for its ability to modulate cell signaling pathways.
科学的研究の応用
Application 1: Anticancer Agents
- Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are potential Werner (WRN) helicase inhibitors . These compounds have shown significant anticancer activities against various cancer cell lines .
- Methods of Application or Experimental Procedures : A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through a structural optimization strategy . The anticancer activities of these new target compounds were evaluated against PC3, K562, and HeLa cell lines using the MTT assay .
- Results or Outcomes : Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Further study demonstrated that among the tested compounds, 13a was the most sensitive to PC3-WRN .
Application 2: Antimicrobial Agents
- Scientific Field : Medicinal Chemistry, Microbiology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazolinone derivatives, which have shown significant antimicrobial activities .
- Methods of Application or Experimental Procedures : Quinazolinone derivatives were synthesized by treating 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with different substituted phenols . The synthesized compounds were evaluated for antibacterial activity by the cup plate method .
- Results or Outcomes : The synthesized compounds showed promising antibacterial activity .
Application 3: Antioxidant Agents
- Scientific Field : Medicinal Chemistry, Biochemistry .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazoline derivatives, which have shown significant antioxidant activities .
- Methods of Application or Experimental Procedures : Quinazoline derivatives were synthesized and their antioxidant activities were evaluated .
- Results or Outcomes : The synthesized compounds showed promising antioxidant activity .
Application 4: Antifungal Agents
- Scientific Field : Medicinal Chemistry, Mycology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazoline derivatives, which have shown significant antifungal activities .
- Methods of Application or Experimental Procedures : Quinazoline derivatives were synthesized and their antifungal activities were evaluated .
- Results or Outcomes : The synthesized compounds showed promising antifungal activity .
Application 5: Antiviral Agents
- Scientific Field : Medicinal Chemistry, Virology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazoline derivatives, which have shown significant antiviral activities .
- Methods of Application or Experimental Procedures : Quinazoline derivatives were synthesized and their antiviral activities were evaluated .
- Results or Outcomes : The synthesized compounds showed promising antiviral activity .
Application 6: Antidiabetic Agents
- Scientific Field : Medicinal Chemistry, Endocrinology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazoline derivatives, which have shown significant antidiabetic activities .
- Methods of Application or Experimental Procedures : Quinazoline derivatives were synthesized and their antidiabetic activities were evaluated .
- Results or Outcomes : The synthesized compounds showed promising antidiabetic activity .
特性
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSNOYNVQOJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363078 | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)quinazoline | |
CAS RN |
52353-35-2 | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

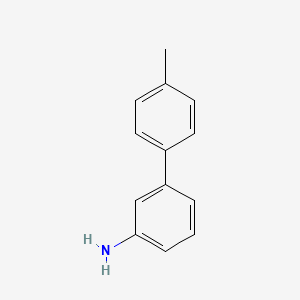
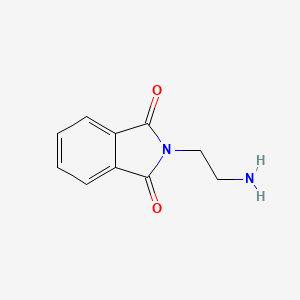
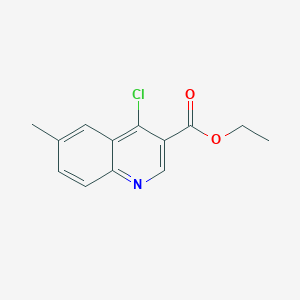
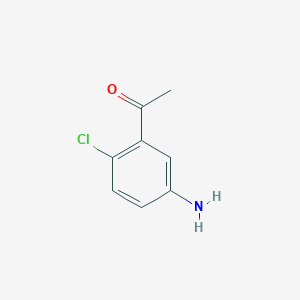
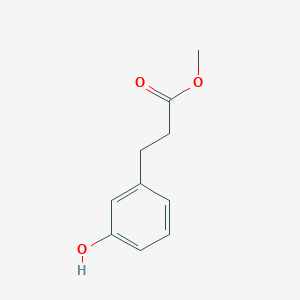
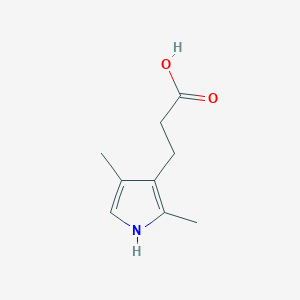
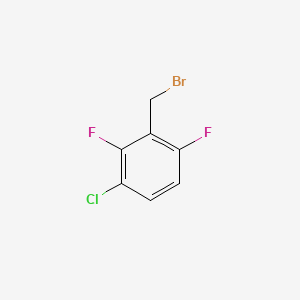
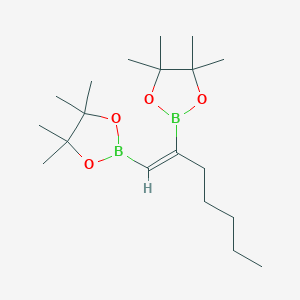
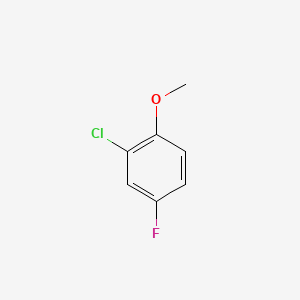
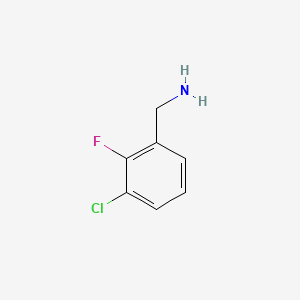

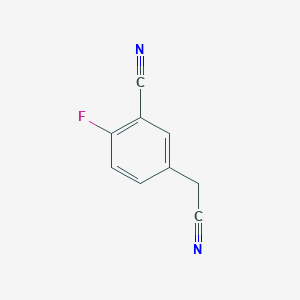
![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)
